![molecular formula C16H24N10O2 B11503266 2,2'-Hydrazine-1,2-diylbis[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine]](/img/structure/B11503266.png)
2,2'-Hydrazine-1,2-diylbis[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine]
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Overview
Description
2-METHOXY-4-{2-[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YL}-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound featuring multiple pyrrolidine and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-{2-[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YL}-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and triazine precursors, followed by their functionalization and coupling under controlled conditions. Common reagents include hydrazine derivatives and methoxy-substituted triazines, with reaction conditions often involving catalysts and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-{2-[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YL}-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to more reactive intermediates.
Reduction: Potential reduction of triazine rings under specific conditions.
Substitution: Nucleophilic substitution reactions at the triazine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to ensure proper solubility and reactivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazine rings .
Scientific Research Applications
2-METHOXY-4-{2-[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YL}-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{2-[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YL}-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different functional groups.
Triazine derivatives: Compounds with triazine rings and varying substituents.
Uniqueness
2-METHOXY-4-{2-[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YL}-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is unique due to its combination of methoxy, pyrrolidine, and triazine moieties, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C16H24N10O2 |
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Molecular Weight |
388.43 g/mol |
IUPAC Name |
1,2-bis(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazine |
InChI |
InChI=1S/C16H24N10O2/c1-27-15-19-11(17-13(21-15)25-7-3-4-8-25)23-24-12-18-14(22-16(20-12)28-2)26-9-5-6-10-26/h3-10H2,1-2H3,(H,17,19,21,23)(H,18,20,22,24) |
InChI Key |
IVNFEIVIKJKCJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)NNC3=NC(=NC(=N3)OC)N4CCCC4 |
Origin of Product |
United States |
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